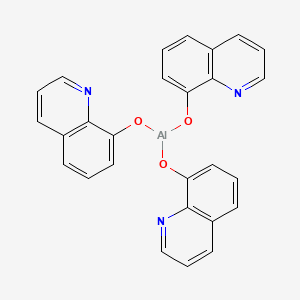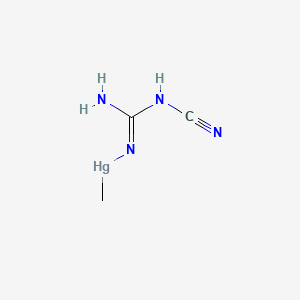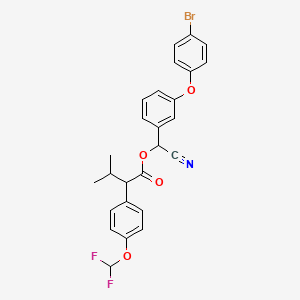
Guadinomic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guadinomic acid is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Synthesis Approaches Guadinomic acid has been a subject of interest in synthetic organic chemistry due to its complex structure and potential biological activity. A notable synthesis approach reported by Reid, Mailyan, and Zakarian (2018) achieved a protecting-group-free total synthesis of (+)-guadinomic acid, leveraging hydroxyl-directed guanidylation of unactivated alkenes. This method provided a direct and stereoselective incorporation of the guanidine unit, producing the natural product in 7 steps (Reid, Mailyan, & Zakarian, 2018). Kim, Kim, and Tae (2009) also reported a concise asymmetric total synthesis of ent-guadinomic acid, starting from a known epoxy alkenol. Their synthesis pathway involved cross metathesis, epoxide opening with azide, and intramolecular guanidine formation reactions (Kim, Kim, & Tae, 2009).
Structural and Configurational Studies Hirose et al. (2011) elucidated the structure of guadinomines, which are inhibitors of the bacterial Type III secretion system (T3SS), isolated from Streptomyces sp. In their studies, guadinomic acid was identified as a biosynthetic intermediate. The research delved into the total assignment of configurations of guadinomic acid and related compounds through asymmetric total synthesis, highlighting the complex and intricate nature of these molecules (Hirose et al., 2011).
Biological Activity and Applications Iwatsuki et al. (2008) explored the biological activities of guadinomic acid and its relatives, guadinomines, as inhibitors of the T3SS. This system is utilized by many Gram-negative pathogens to inject effector proteins into host cells, playing a critical role in the infection process. The guadinomines exhibited potent inhibition of T3SS-induced hemolysis, whereas guadinomic acid itself showed no activity. The findings suggest the potential of these compounds in developing new therapeutic strategies against T3SS-dependent bacterial infections (Iwatsuki et al., 2008).
Propiedades
Nombre del producto |
Guadinomic acid |
|---|---|
Fórmula molecular |
C10H18N4O4 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
(5R)-6-[(4R)-2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl]-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C10H18N4O4/c11-9-13-6(5-14(9)10(12)18)4-7(15)2-1-3-8(16)17/h6-7,15H,1-5H2,(H2,11,13)(H2,12,18)(H,16,17)/t6-,7-/m1/s1 |
Clave InChI |
CXRAZENRYGPIMC-RNFRBKRXSA-N |
SMILES isomérico |
C1[C@H](N=C(N1C(=O)N)N)C[C@@H](CCCC(=O)O)O |
SMILES canónico |
C1C(N=C(N1C(=O)N)N)CC(CCCC(=O)O)O |
Sinónimos |
guadinomic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,3aS,7R,7aS)-3-[3-(4-acetylphenyl)-4-fluorophenyl]-7-methyl-2-(phenylmethyl)-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1254988.png)
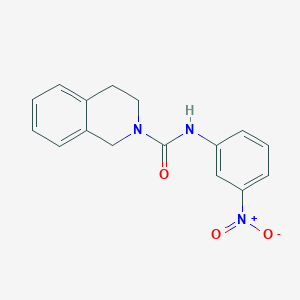
![6-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-2-piperidinyl)methyl]-4-quinazolinamine](/img/structure/B1254990.png)
![N-[2-(2-chlorophenyl)-5-hydroxy-4-oxo-1-benzopyran-8-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1254992.png)
![4-[2-(4-Fluorophenyl)-5-tetrazolyl]quinoline](/img/structure/B1254994.png)
![1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-o-tolylurea](/img/structure/B1254996.png)

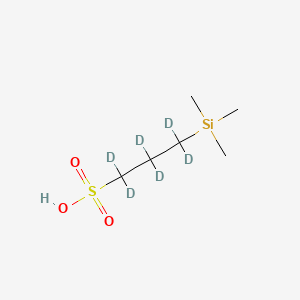
![6-Chloro-3-[2-[4-[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]-1-piperazinyl]-2-oxoethyl]-7-hydroxy-4-methyl-1-benzopyran-2-one](/img/structure/B1255005.png)

![(2S,3S)-3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid](/img/structure/B1255007.png)
